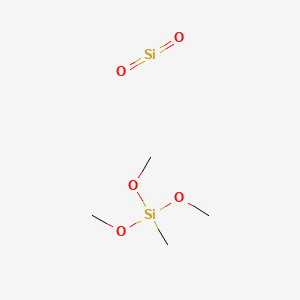

dioxosilane;trimethoxy(methyl)silane

Description

Contextualization of Alkoxysilane Precursors in Contemporary Materials Science

In the intricate landscape of materials science, alkoxysilane precursors are fundamental building blocks for innovation. nbinno.com These compounds, characterized by silicon, oxygen, and alkoxide groups, are central to creating advanced materials that define modern engineering. nbinno.com The versatility of alkoxysilanes stems from their unique chemical reactivity, primarily through hydrolysis and condensation reactions. nbinno.com Hydrolysis, a reaction with water, transforms the alkoxide groups into reactive silanol (B1196071) groups (Si-OH). nbinno.com These silanols then undergo condensation, forming stable siloxane bonds (Si-O-Si) that create a three-dimensional network. nbinno.com This process, known as the sol-gel method, is a versatile bottom-up technique for synthesizing silica-based materials. scispace.com

The sol-gel process allows for the creation of homogeneous, high-purity inorganic oxide glasses at ambient temperatures, a significant advantage over conventional high-temperature methods. The properties of the final material can be finely tuned by controlling reaction conditions such as pH, temperature, solvent, and catalyst. scispace.com Alkoxysilanes are the most widely used precursors for this process. wikipedia.org Their applications are extensive, ranging from enhancing adhesion in coatings for the automotive and construction industries to reinforcing polymers. nbinno.com In nanotechnology, alkoxysilanes are crucial for synthesizing silica (B1680970) nanoparticles used in diverse fields like drug delivery and composite materials. nbinno.com By introducing specific organic functional groups to the silicon atom, organoalkoxysilanes can be designed to impart desired properties, leading to the development of hybrid organic-inorganic materials with synergistic versatility. scispace.comresearchgate.net

Historical Development of Methylated Silanes for Sol-Gel Chemistry and Related Processes

The origins of sol-gel chemistry date back to the 19th century, with the observation that a silicon alkoxide precursor (prepared from SiCl₄) formed a gel when exposed to atmospheric moisture. researchgate.net This phenomenon was later understood to be driven by hydrolysis and subsequent condensation reactions. researchgate.net For a considerable period, research in sol-gel science centered on inorganic silica and silicate (B1173343) glasses derived from precursors like tetramethoxysilane (B109134) (TMOS) and tetraethoxysilane (TEOS). acs.org This technology demonstrated great potential for producing materials in various forms such as bulk, fibers, films, and particles at relatively low temperatures. acs.org

A significant evolution in sol-gel chemistry was the development of inorganic-organic hybrid materials, often called ORMOSILs (Organically Modified Silicates) or ceramers. acs.org This advancement involved the use of organoalkoxysilanes, where one or more alkoxy groups are replaced by a non-hydrolyzable organic substituent, such as a methyl group. The introduction of methylated silanes, like trimethoxy(methyl)silane (MTMS), allowed for the incorporation of organic properties into the inorganic silica network. This chemical hybridization results in materials that combine the attributes of both components, such as the flexibility of plastics and the thermal resistance of glass. researchgate.net The methyl groups, being non-polar, are particularly effective at creating hydrophobic surfaces. gelest.com This opened up new avenues for creating functional materials with tailored properties, moving beyond purely inorganic systems. acs.org

Research Landscape and Significance of Trimethoxy(methyl)silane as a Chemical Precursor

Trimethoxy(methyl)silane (CH₃Si(OCH₃)₃) is a colorless, free-flowing liquid that has garnered significant attention as a versatile chemical precursor. nbinno.comwikipedia.org It is a trifunctional organosilane, meaning it has three hydrolyzable methoxy (B1213986) groups and one non-hydrolyzable methyl group attached to the silicon atom. This structure allows it to integrate into a silica network while simultaneously imparting organic, hydrophobic characteristics. gelest.comrsc.org

The significance of MTMS lies in its ability to modify and enhance material properties. It is widely used as a crosslinking agent for room-temperature vulcanized silicone rubber and in the preparation of polysiloxane polymers. wikipedia.orgchemicalbook.com In the context of sol-gel science, MTMS is a key precursor for synthesizing a variety of advanced materials. chemicalbook.comsigmaaldrich.com Its inclusion in sol-gel formulations can impart inherent hydrophobicity and improve the mechanical strength of the resulting silica xerogels and aerogels. rsc.org The methyl groups effectively reduce the ceramic brittleness often associated with pure silica aerogels, enhancing the elasticity of the silica network. rsc.org

Applications of MTMS are diverse and span multiple industries. It serves as a surface treatment agent for materials like glass, ceramics, and metals to improve adhesion and chemical resistance. nbinno.com It is also employed as a coupling agent in adhesives and sealants and is a key ingredient in the synthesis of polyurethane, epoxy, and acrylic coatings to improve hardness and gloss. nbinno.com Furthermore, MTMS is used to create hydrophobic, flexible, and ultralightweight sponges for oil removal and to synthesize monolithic silica columns for chromatography. sigmaaldrich.com

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₄H₁₂O₃Si | wikipedia.org |

| Molar Mass | 136.222 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Density | 0.955 g/cm³ at 25 °C | wikipedia.org |

| Boiling Point | 102–104 °C | wikipedia.org |

| Refractive Index (n20/D) | 1.371 | |

| Solubility in Water | Undergoes hydrolysis | wikipedia.org |

Scope and Objectives of Academic Inquiry into Trimethoxy(methyl)silane Systems

The primary goal of academic research into MTMS systems is to leverage its unique chemical structure to design and synthesize materials with precisely controlled properties for specific applications. A significant area of investigation involves the development of multifunctional hybrid coatings. Researchers are exploring how to combine MTMS with other precursors, like tetraethoxysilane (TEOS) and diethoxydimethylsilane (B1329274) (DEDMS), to create coatings that are simultaneously mechanically resistant and hydrophobic. nih.gov The objective is to produce materials that are more versatile, durable, and efficient for applications such as anti-corrosion and anti-wear surfaces. researchgate.netnih.gov

Another key research focus is understanding and controlling the hydrolysis and condensation of MTMS to tailor the microstructure of the resulting materials. researchgate.net For instance, studies investigate how different reaction conditions (e.g., acidic vs. basic catalysis) affect the formation and properties of thin polymethylsilsesquioxane (PMSQ) films. wikipedia.orgresearchgate.net These films are of interest for applications in microelectronics as low-dielectric constant insulators. researchgate.net The goal is to correlate synthesis parameters with the final film properties, such as dielectric permittivity and refractive index. researchgate.net

Furthermore, academic inquiry aims to enhance the mechanical properties of traditionally brittle materials like silica aerogels. rsc.org Research focuses on using MTMS as a primary precursor to create more flexible aerogel structures. rsc.org The objective is to develop robust, lightweight, and hydrophobic aerogels for applications in thermal insulation and absorption of organic pollutants. rsc.org By combining MTMS with reinforcing agents like polyvinylmethyldimethoxysilane, scientists aim to create monolithic and elastic aerogels with improved durability. rsc.org The systematic investigation of how alkyl chain length in silanes affects material properties is also a subject of study, with MTMS (a C1 silane) serving as a fundamental component in these comparative analyses. mdpi.com

| Compound Name | Abbreviation | Functionality | Key Contribution to Material Properties | Reference |

|---|---|---|---|---|

| Tetraethoxysilane | TEOS | Inorganic (Four alkoxy groups) | Forms the primary inorganic silica (Si-O-Si) network; provides hardness and rigidity. | nih.govmdpi.com |

| Trimethoxy(methyl)silane | MTMS | Hybrid (One methyl, three alkoxy groups) | Imparts hydrophobicity and flexibility; improves mechanical strength. | researchgate.netrsc.orgnih.gov |

| Diethoxydimethylsilane | DEDMS | Hybrid (Two methyl, two alkoxy groups) | Increases hydrophobicity and flexibility due to a higher organic content. | researchgate.netnih.gov |

| 3-Glycidyloxypropyltrimethoxysilane | GPTMS | Hybrid (Epoxy functional group) | Provides organic reactivity through its epoxy group, allowing for covalent bonding with organic polymers. | nih.gov |

| Vinyltrimethoxysilane | VTMS | Hybrid (Vinyl functional group) | Enables cross-linking with organic components via its reactive vinyl group. | mdpi.com |

Structure

3D Structure of Parent

Properties

CAS No. |

68584-81-6 |

|---|---|

Molecular Formula |

C4H12O3Si |

Molecular Weight |

136.22 g/mol |

IUPAC Name |

dioxosilane;trimethoxy(methyl)silane |

InChI |

InChI=1S/C4H12O3Si.O2Si/c1-5-8(4,6-2)7-3;1-3-2/h1-4H3; |

InChI Key |

BFXIKLCIZHOAAZ-UHFFFAOYSA-N |

SMILES |

CO[Si](C)(OC)OC.O=[Si]=O |

Canonical SMILES |

CO[Si](C)(OC)OC |

boiling_point |

102.5 °C |

physical_description |

Liquid; WetSolid, Liquid |

Related CAS |

25498-03-7 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for Trimethoxy Methyl Silane Derivatives

Advanced Synthetic Routes to Organoalkoxysilanes and Methylated Silanes

The primary industrial synthesis of trimethoxy(methyl)silane involves the alcoholysis of methyltrichlorosilane (B1216827) (CH₃SiCl₃) with methanol (B129727). wikipedia.org This reaction is a nucleophilic substitution where methanol displaces the chloride ions on the silicon atom, forming trimethoxy(methyl)silane and hydrogen chloride (HCl) as a byproduct. wikipedia.org

CH₃SiCl₃ + 3 CH₃OH → CH₃Si(OCH₃)₃ + 3 HCl wikipedia.org

This process is foundational, but several advanced and alternative routes have been developed for the synthesis of organoalkoxysilanes, including methylated silanes.

One significant method is the Müller-Rochow direct process , which involves reacting elemental silicon with methyl chloride in the presence of a copper catalyst. rsc.orgsilicones.eu This process yields a mixture of methylchlorosilanes, primarily dimethyldichlorosilane ((CH₃)₂SiCl₂), but also methyltrichlorosilane, which is the direct precursor for trimethoxy(methyl)silane. rsc.org The crude silane (B1218182) mixture is then separated through extensive distillation. rsc.orgsilicones.eu

Another key synthetic strategy is hydrosilylation . This reaction involves the addition of a silicon-hydride bond across a double or triple bond. For instance, functionalized organoalkoxysilanes can be synthesized by reacting a molecule containing an alkene with a silane like triethoxysilane (B36694) in the presence of a catalyst, such as Karstedt's catalyst. mdpi.com While this example uses triethoxysilane, the principle applies to creating a variety of organo-functional silanes that can be analogous to or derived from trimethoxy(methyl)silane. mdpi.com

The sol-gel process is a versatile method for producing silica-based materials from organoalkoxysilane precursors like trimethoxy(methyl)silane. mdpi.com This process involves the hydrolysis and subsequent condensation of the alkoxysilane, which can be catalyzed by either acids or bases. wikipedia.orgmdpi.com The reaction conditions, including pH, temperature, solvent, and catalyst, significantly influence the structure and properties of the final material. mdpi.com

New synthetic pathways also include the low-temperature reductive coupling of dichlorosilanes with sodium in the presence of ultrasound, which can produce monomodal polymers with low polydispersity. dtic.mil Additionally, the modification of existing polysilanes with triflic acid provides access to new polysilanes with different functional groups. dtic.mil

Table 1: Comparison of Major Synthetic Routes for Organoalkoxysilanes

| Synthetic Route | Precursors | Key Features | Typical Products |

|---|---|---|---|

| Alcoholysis | Organotrichlorosilane (e.g., CH₃SiCl₃), Alcohol (e.g., CH₃OH) | Direct, common industrial method for alkoxysilane production. wikipedia.org | Trimethoxy(methyl)silane wikipedia.org |

| Müller-Rochow Process | Elemental Silicon, Methyl Chloride | Produces a mixture of methylchlorosilanes; requires extensive purification. rsc.orgsilicones.eu | Precursors for trimethoxy(methyl)silane rsc.org |

| Hydrosilylation | Alkene/Alkyne, Hydrosilane (e.g., HSi(OEt)₃) | Adds functional organic groups to the silicon atom. mdpi.com | Functionalized organoalkoxysilanes mdpi.com |

| Sol-Gel Process | Organoalkoxysilane (e.g., MTMS), Water | Forms silica (B1680970) networks through hydrolysis and condensation. mdpi.com | Polysiloxane polymers, silica gels wikipedia.orgmdpi.com |

Precursor Purity and Impurity Analysis in Controlled Chemical Synthesis

The purity of precursors is paramount in the synthesis of trimethoxy(methyl)silane and its derivatives, as impurities can significantly affect the properties and performance of the final products. For instance, in the production of high-molecular-weight linear polydiorganosilanes, impurities in the monomer can lead to chain termination or branching, altering the desired polymer structure. dtic.mil

In the synthesis of trimethoxy(methyl)silane from methyltrichlorosilane, common impurities in the precursor can include other chlorosilanes. dtic.mil For example, industrial-grade dimethyldichlorosilane often contains small but significant amounts of other chlorosilanes which can interfere with polymerization. dtic.mil During the alcoholysis process, if the methyltrichlorosilane precursor is contaminated with silicon tetrachloride (SiCl₄), the reaction will also produce tetramethoxysilane (B109134) (Si(OCH₃)₄), which can be a difficult-to-remove impurity. google.com

One method to improve purity is through fractional distillation of the crude silane mixture obtained from the Müller-Rochow process. silicones.eu Another approach involves the slow, partial hydrolysis of impure dichlorosilanes, which can reduce certain impurities before distillation. dtic.mil

The identification and quantification of these impurities are critical for quality control. Analytical techniques such as gas chromatography (GC) are effective for separating and determining the content of various silanes in a mixture. dtic.milchemicalbook.com Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also employed to identify the exact structure of trace impurities. spirochem.com For example, one commercial source of trimethoxy(methyl)silane with 95% purity lists 3% methyl alcohol as a notable impurity. sigmaaldrich.com Another source indicates a purity of ≥98.0% as determined by gas chromatography. A patent for preparing methyltrimethoxysilane (B3422404) reports achieving a product content of 98.5% with a chloride content of 10 ppm after neutralization and distillation. google.com

Table 2: Common Impurities and Analytical Methods

| Precursor | Common Impurity | Potential Effect | Analytical Technique |

|---|---|---|---|

| Methyltrichlorosilane (CH₃SiCl₃) | Silicon Tetrachloride (SiCl₄) | Formation of Tetramethoxysilane google.com | Gas Chromatography (GC) dtic.mil |

| Dimethyldichlorosilane ((CH₃)₂SiCl₂) | Methyltrichlorosilane (CH₃SiCl₃) | Cross-linking in polymers dtic.mil | GC, Mass Spectrometry (MS) dtic.mil |

| Trimethoxy(methyl)silane | Methanol | Can affect subsequent reactions sigmaaldrich.com | GC sigmaaldrich.com |

| Trimethoxy(methyl)silane | 1,3-dimethyltetramethoxy disiloxane | Affects polymer properties | Distillation, GC chemicalbook.com |

Design Principles for Tailoring Trimethoxy(methyl)silane Functionality

Trimethoxy(methyl)silane is a versatile molecule whose functionality can be tailored for specific applications. mdpi.comchinacouplingagents.com This is primarily achieved by leveraging its dual reactivity: the hydrolyzable methoxy (B1213986) groups and the stable methyl group. ecopowerchem.com

Functionality can be further tailored by introducing other organofunctional groups into the silane structure. garzantispecialties.comgantrade.com While trimethoxy(methyl)silane itself has a non-polar methyl group, other organoalkoxysilanes can be synthesized with a variety of functional groups (e.g., amino, epoxy, vinyl) attached to the silicon atom. garzantispecialties.comzmsilane.com These functional groups can then participate in other chemical reactions, allowing the silane to act as a "molecular bridge" or coupling agent between inorganic surfaces (like glass or metals) and organic polymers. ecopowerchem.comgarzantispecialties.com

For example, trimethoxy(methyl)silane is used as a crosslinking agent in the production of silicone rubber, improving its mechanical properties and durability. chinacouplingagents.com It also acts as a surface treatment agent, imparting hydrophobicity to materials like glass, ceramics, and metals. nbinno.comgelest.com In coatings and adhesives, it enhances adhesion and chemical resistance. nbinno.comchinacouplingagents.com The choice of the functional group and the alkoxy groups allows for the precise tuning of properties to meet the demands of applications ranging from construction materials to personal care products. chinacouplingagents.comgarzantispecialties.com

Heterogeneous and Homogeneous Catalysis in Trimethoxy(methyl)silane Synthesis

Catalysis plays a crucial role in the synthesis of trimethoxy(methyl)silane and its precursors, influencing reaction rates, selectivity, and efficiency. Both heterogeneous and homogeneous catalysts are employed in these processes.

Heterogeneous Catalysis: The most prominent example of heterogeneous catalysis is the Müller-Rochow direct process, where solid copper is used as a catalyst to facilitate the reaction between silicon powder and methyl chloride. rsc.org This gas-solid reaction system is fundamental to the industrial production of methylchlorosilanes. rsc.org Another instance is the direct synthesis of trimethoxysilane (B1233946), where a silicon powder-nano-copper catalyst mixture is used in a fixed-bed reactor. wikipedia.org In some patented methods for synthesizing trimethoxysilane from silicon metal and methanol, copper oxide is specified as the catalyst. google.com

Homogeneous Catalysis: Homogeneous catalysts are those that exist in the same phase as the reactants, often as soluble organometallic complexes. youtube.com In the context of silane chemistry, homogeneous catalysts are particularly important for reactions like hydrosilylation. mdpi.comnih.gov Platinum-based catalysts, such as Karstedt's catalyst, are widely used to catalyze the addition of Si-H bonds across carbon-carbon double bonds, a key method for creating functionalized organoalkoxysilanes. mdpi.com

Homogeneous catalysis allows for reactions to proceed under milder conditions and offers high selectivity, enabling a better understanding and control of reaction mechanisms at a molecular level. youtube.comnih.gov For example, rhodium complexes have been studied for the hydrosilylation of alkenes. scilit.com The development of advanced homogeneous catalysts, including pincer-type ligand complexes, continues to drive innovation in sustainable chemical synthesis. nih.gov

Table 3: Catalysis in Silane Synthesis

| Catalysis Type | Process | Catalyst Example | Role of Catalyst |

|---|---|---|---|

| Heterogeneous | Müller-Rochow Process | Copper rsc.org | Facilitates reaction of silicon and methyl chloride. rsc.org |

| Heterogeneous | Direct Synthesis of Trimethoxysilane | Copper Oxide google.com | Catalyzes reaction of silicon and methanol. google.com |

| Homogeneous | Hydrosilylation | Karstedt's Catalyst (Platinum-based) mdpi.com | Catalyzes addition of Si-H across C=C bonds. mdpi.com |

| Homogeneous | Hydrosilylation | Rhodium Complexes scilit.com | Alternative to platinum for Si-H additions. scilit.com |

Reaction Mechanisms and Kinetics of Trimethoxy Methyl Silane Hydrolysis and Condensation

Acid-Catalyzed Hydrolysis Pathways of Trimethoxy(methyl)silane

The hydrolysis of trimethoxy(methyl)silane in an acidic medium is initiated by the protonation of an oxygen atom in one of the methoxy (B1213986) groups. This step makes the silicon atom more electrophilic and susceptible to a nucleophilic attack by water. The reaction proceeds through a series of steps, producing methanol (B129727) as a byproduct. wikipedia.org Silicon alkoxide hydrolysis and condensation can be catalyzed by hydroxonium ions (H₃O⁺) in acidic environments. researchgate.net

A key characteristic of the acid-catalyzed hydrolysis of trimethoxy(methyl)silane is that the rate of successive hydrolysis steps decreases as more methoxy groups are replaced by hydroxyl groups. wikipedia.org This means the first hydrolysis step is the fastest, and the third is the slowest. This phenomenon is attributed to the electronic effects of the substituents on the silicon atom.

The mechanism generally involves a pentacoordinate transition state. In an acidic environment, the condensation of the resulting silanols (species containing Si-OH groups) involves a set of equilibrium reactions that lead to the formation of the siloxane bond (Si-O-Si). nih.gov

Base-Catalyzed Condensation Kinetics in Silane (B1218182) Systems

In contrast to acid-catalyzed conditions, the base-catalyzed hydrolysis and condensation of trimethoxy(methyl)silane exhibit different kinetic profiles. Under basic conditions, the rate of successive hydrolysis steps increases with each step. wikipedia.org This is because the hydroxyl groups, once formed, can be deprotonated by the base, creating a more nucleophilic silanolate anion (Si-O⁻). This anion readily attacks another neutral or partially hydrolyzed silane molecule.

The condensation reaction under basic catalysis is generally faster and leads to more highly cross-linked and particulate structures compared to the linear or randomly branched polymers formed under acidic conditions. researchgate.net Quantitative studies using in-situ Raman spectroscopy have been employed to determine the kinetic parameters of the early polycondensation reactions under alkaline catalysis. jinsptech.com The condensation reactivity tends to be reduced as the siloxane network grows and connectivity increases, though this effect is less pronounced under basic conditions than in acidic systems. researchgate.net

Table 1: Comparison of Acid vs. Base Catalysis on Trimethoxy(methyl)silane Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Catalyst | H⁺ (e.g., from HCl or Acetic Acid) | OH⁻ (e.g., from NH₄OH) |

| Rate-determining step | Hydrolysis | Condensation |

| Rate of successive steps | Decreases with each step wikipedia.org | Increases with each step wikipedia.org |

| Resulting structure | Primarily linear or randomly branched polymers | More compact, highly branched, or particulate structures researchgate.net |

| Mechanism | Protonation of alkoxide, followed by water attack researchgate.net | Deprotonation of silanol (B1196071), forming a reactive silanolate anion researchgate.net |

Role of Water Stoichiometry and Solvent Effects on Reaction Progress

The progress and outcome of trimethoxy(methyl)silane hydrolysis and condensation are highly dependent on the molar ratio of water to the silane precursor (the R-value) and the nature of the solvent used. researchgate.net

Water Stoichiometry : The amount of water present dictates the extent of hydrolysis. A stoichiometric amount of water (molar ratio of H₂O:silane = 3:1) is required for complete hydrolysis to methylsilanetriol (B1219558). Sub-stoichiometric amounts of water lead to the formation of partially hydrolyzed species and oligomers containing both methoxy and silanol groups. Conversely, a large excess of water can drive the hydrolysis equilibrium towards the fully hydrolyzed product but can also influence the subsequent condensation pathways. researchgate.netgelest.com

Solvent Effects : The choice of solvent can significantly alter reaction kinetics. researchgate.net Solvents like ethanol (B145695) can delay the rate of hydrolysis. elsevier.es This is because the solvent can compete with water for interaction with the silane and can influence the solubility of various intermediate species. In aprotic solvents, the reaction dynamics are different, and the choice of catalyst and temperature becomes even more critical in controlling the final properties of the resulting polymethylsilsesquioxane films. researchgate.net The presence of a solvent can also shift the equilibrium of the condensation reaction. researchgate.net

Mechanistic Insights into Siloxane Network Formation from Trimethoxy(methyl)silane Precursors

The conversion of trimethoxy(methyl)silane monomers into a three-dimensional siloxane network is a complex process involving competing hydrolysis and condensation reactions. researchgate.netresearchgate.net The structure of the final material, whether it be a dense film, a porous aerogel, or a resin, is determined by the control of these reactions. researchgate.netresearchgate.net The process gives rise to various structural units, often denoted by T notation (since the precursor is a trifunctional silane). For example, T⁰ represents the unreacted monomer, while T¹, T², and T³ represent a silicon atom bonded to one, two, or three other silicon atoms through siloxane bridges, respectively. mdpi.com

The formation of the Si-O-Si bond is a cornerstone of this process, leading to diverse architectures like linear chains, cyclic structures, silsesquioxanes, and fully cross-linked networks. nih.gov The temperature at which the process is carried out is also a critical factor; higher temperatures generally accelerate condensation reactions, leading to a more densely cross-linked network. mdpi.com

The substitution reactions at the silicon center during hydrolysis and condensation can be described by mechanisms analogous to those in carbon chemistry, namely Sₙ1-Si and Sₙ2-Si.

Sₙ2-Si Mechanism : This is the more commonly accepted pathway for the hydrolysis and condensation of alkoxysilanes like trimethoxy(methyl)silane. wikipedia.org The reaction involves a single step where the incoming nucleophile (water during hydrolysis, or a silanol/silanolate during condensation) attacks the silicon atom, and the leaving group (a methoxy group or water) departs simultaneously. This proceeds through a five-coordinate (pentacoordinate) transition state. wikipedia.org The alcoholysis of related alkylchlorosilanes is known to proceed via an Sₙ2 mechanism. wikipedia.org

Sₙ1-Si Mechanism : This pathway, involving the formation of a transient, positively charged, three-coordinate silicon cation (a silicenium ion), is generally considered less favorable for alkoxysilanes under typical sol-gel conditions. It is more likely with leaving groups that are very stable on their own and under specific solvent conditions that can stabilize the cationic intermediate.

For the displacement of poor leaving groups like alkoxides (as in trimethoxy(methyl)silane), reaction pathways that result in retention of the stereochemical configuration at the silicon center are favored. wikipedia.org

The reactivity of trimethoxy(methyl)silane and its subsequent intermediates is governed by both steric and electronic (inductive) effects. elsevier.es

Inductive Effects : The methyl group (CH₃) attached to the silicon is an electron-donating group. This slightly increases the electron density on the silicon atom, making it less electrophilic compared to a non-substituted silane like tetramethoxysilane (B109134). The methoxy groups (OCH₃) are electron-withdrawing, which conversely increases the electrophilicity of the silicon center. As hydrolysis proceeds and methoxy groups are replaced by more electron-withdrawing hydroxyl groups (OH), the reactivity of the silicon center changes, which contributes to the different kinetics observed in acid vs. base catalysis. wikipedia.org

Steric Effects : The tetrahedral geometry of the trimethoxy(methyl)silane molecule means the silicon atom is sterically hindered. wikipedia.org As condensation proceeds and oligomers form, the growing size of the molecules leads to increased steric crowding around the reactive silicon centers. This steric hindrance makes it more difficult for nucleophiles to attack, generally slowing down the rate of condensation as the degree of connectivity increases. researchgate.net

Computational Modeling of Trimethoxy(methyl)silane Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the complex reaction pathways of silane hydrolysis and condensation. nih.govresearchgate.net These methods allow for the calculation of the structures and energies of transient species like reaction intermediates and transition states that are difficult or impossible to observe experimentally. nih.govresearchgate.net

By modeling the reaction steps, researchers can:

Elucidate the step-by-step mechanisms of hydrolysis and condensation under both acidic and basic conditions. researchgate.net

Calculate the activation energies for different reaction pathways, helping to explain the observed kinetics and rate differences. researchgate.net

Understand the influence of solvents and catalysts by including them in the computational models.

Predict the relative stability of various oligomeric and cyclic structures that may form.

For example, DFT calculations have been used to simulate the hydrolysis-condensation reactions of similar silanes, confirming experimental findings and providing a deeper understanding of how factors like pH influence the reaction pathways on a time-resolved scale. researchgate.net Such computational studies are invaluable for building accurate kinetic models and for designing precursors and reaction conditions to produce materials with specific desired properties. nih.govresearchgate.net

Integration of Trimethoxy Methyl Silane in Advanced Material Synthesis

Sol-Gel Processing Techniques Utilizing Trimethoxy(methyl)silane

The sol-gel process is a versatile method for producing solid materials from small molecules. mdpi.com It involves the transition of a system from a liquid "sol" into a solid "gel" phase. Trimethoxy(methyl)silane is a favored precursor in this process for creating silica-based materials. The presence of a methyl group attached to the silicon atom imparts a degree of organic character to the resulting inorganic silica (B1680970) network. gmidental.com

The fundamental reactions governing the sol-gel process are hydrolysis and condensation. researchgate.net Trimethoxy(methyl)silane undergoes hydrolysis, where the methoxy (B1213986) groups (-OCH3) are replaced by hydroxyl groups (-OH). This is followed by condensation reactions, where silanol (B1196071) groups (Si-OH) react with each other to form siloxane bridges (Si-O-Si), leading to the formation of a three-dimensional network. researchgate.netnih.gov

The gelation time and the properties of the resulting gel are highly dependent on the reaction conditions. Factors such as the concentration of the precursor, the amount of water, the pH of the solution, and the type of catalyst used all play a crucial role. researchgate.net For instance, both acidic and basic conditions can catalyze the hydrolysis of trimethoxy(methyl)silane, but they affect the rates of successive hydrolysis steps differently. wikipedia.org Under acidic conditions, the rate of hydrolysis tends to decrease with each successive step, while the opposite is true under basic conditions. wikipedia.org

Following gelation, the wet gel must be dried to produce the final material. The drying process is critical as it can significantly impact the microstructure of the material. Capillary forces during drying can cause the porous network to collapse. To mitigate this, specialized drying techniques such as supercritical drying are often employed, particularly in the production of aerogels, to preserve the porous structure. researchgate.net Ambient pressure drying is another method that can be used, often in conjunction with surface modification steps to make the gel more resistant to the stresses of drying. researchgate.net

Optimizing the hydrolysis and condensation parameters is essential for tailoring the properties of the final material. The molar ratio of water to the silane (B1218182) precursor is a key parameter; insufficient water will lead to incomplete hydrolysis, while an excess can affect the condensation rate and the final structure. researchgate.net The choice of catalyst, whether an acid or a base, also has a profound effect on the reaction kinetics and the resulting polymer structure. wikipedia.orgresearchgate.net

Temperature and reaction time are additional variables that can be controlled to influence the sol-gel process. Higher temperatures generally accelerate both hydrolysis and condensation rates. The duration of the reaction before gelation allows for the control of the size and complexity of the polysiloxane oligomers in the sol, which in turn affects the final material's properties. sciencegate.app

The table below summarizes the influence of key parameters on the sol-gel process with trimethoxy(methyl)silane.

| Parameter | Effect on Hydrolysis | Effect on Condensation | Impact on Final Material |

| Water-to-Silane Ratio | Higher ratio increases the rate of hydrolysis. researchgate.net | Can influence the extent and rate of condensation. | Affects the degree of cross-linking and porosity. |

| Catalyst (Acid/Base) | Both catalyze the reaction; acids and bases have different mechanisms. wikipedia.org | The type of catalyst affects the structure of the resulting network. wikipedia.org | Influences gelation time, pore structure, and morphology. |

| Temperature | Higher temperatures increase the reaction rate. | Higher temperatures increase the reaction rate. | Can affect the final density and microstructure. |

| Solvent | The nature of the solvent can influence the solubility of reactants and products. | Can affect the rate of condensation and particle aggregation. | Influences the homogeneity and properties of the gel. |

Formation of Hybrid Organic-Inorganic Materials with Trimethoxy(methyl)silane

Hybrid organic-inorganic materials are composites at the molecular or nanoscale level, combining the properties of both organic and inorganic components. nih.gov Trimethoxy(methyl)silane is an ideal precursor for these materials because its methyl group provides organic character, while the silane portion forms an inorganic silica network. gmidental.com This combination can lead to materials with enhanced mechanical properties, thermal stability, and tailored surface characteristics. mdpi.com

The methyl group of trimethoxy(methyl)silane is covalently bonded to the silicon atom, ensuring its stable incorporation into the siloxane network. gmidental.com This is in contrast to simply mixing organic and inorganic components, where phase separation can be an issue. The presence of these organic groups within the inorganic matrix can impart properties such as hydrophobicity and flexibility. mdpi.com

Other organic modifiers can also be introduced by co-condensing trimethoxy(methyl)silane with other organosilanes that possess different functional groups. This allows for the creation of a wide range of hybrid materials with specific functionalities. researchgate.net For instance, incorporating precursors with longer alkyl chains can further enhance the hydrophobic nature of the material.

The success of hybrid materials often depends on the quality of the interface between the organic and inorganic phases. With trimethoxy(methyl)silane, the organic and inorganic components are intrinsically linked at the molecular level, which can lead to excellent interfacial adhesion. nih.gov This is particularly important in applications such as coatings and adhesives, where the material must bond strongly to a substrate. chemimpex.com

The silanol groups formed during the hydrolysis of trimethoxy(methyl)silane can react with hydroxyl groups on the surface of various substrates, forming strong covalent bonds. scispace.com This makes trimethoxy(methyl)silane an effective coupling agent for improving the adhesion between organic polymers and inorganic surfaces. nih.govchemimpex.com The methyl groups at the interface can also modify the surface energy, influencing wetting and adhesion properties.

Synthesis of Nanostructured Materials from Trimethoxy(methyl)silane Precursors

Nanostructured materials, with features on the scale of nanometers, exhibit unique properties compared to their bulk counterparts. Trimethoxy(methyl)silane is a versatile precursor for the synthesis of various nanostructured silica-based materials, including nanoparticles, nanofibers, and aerogels. researchgate.netnih.gov

The synthesis of these materials often relies on sol-gel chemistry, where the controlled hydrolysis and condensation of trimethoxy(methyl)silane lead to the formation of nanometer-sized building blocks that can then assemble into larger structures. nih.gov The presence of the methyl group can influence the self-assembly process and the final morphology of the nanostructured material.

For example, spherical silica nanoparticles can be synthesized using a modified Stöber method, where the size of the particles can be controlled by adjusting the reaction parameters. sciencegate.app The resulting nanoparticles have methyl groups on their surface, making them more hydrophobic than pure silica nanoparticles. In the synthesis of aerogels, the methyl groups contribute to the hydrophobicity of the final material, which is often a desirable property. researchgate.net

The following table outlines some nanostructured materials synthesized from trimethoxy(methyl)silane and their potential applications.

| Nanostructured Material | Synthesis Method | Key Features | Potential Applications |

| Hydrophobic Silica Nanoparticles | Modified Stöber method, Sol-gel | Controlled size, Hydrophobic surface | Coatings, Composites, Drug delivery researchgate.netrsc.org |

| Mesoporous Silica | Template-assisted sol-gel | High surface area, Ordered pore structure | Catalysis, Separation, Adsorption researchgate.net |

| Silica Aerogels | Sol-gel followed by supercritical or ambient pressure drying | Low density, High porosity, Hydrophobicity | Thermal insulation, Adsorbents, Catalyst supports researchgate.net |

Mesoporous and Microporous Material Fabrication

The synthesis of mesoporous and microporous materials, characterized by their well-defined pore structures and high surface areas, heavily relies on the controlled hydrolysis and condensation of silica precursors. According to the International Union of Pure and Applied Chemistry (IUPAC), microporous materials have pore diameters of less than 2 nm, while mesoporous materials have pore diameters ranging from 2 to 50 nm. nbinno.com Trimethoxy(methyl)silane is frequently employed in these syntheses, often in combination with other silica sources like tetraethoxysilane (TEOS), to introduce methyl groups into the silica framework. This functionalization is critical for tuning the surface properties of the materials, such as hydrophobicity.

The fabrication process typically involves a sol-gel method where the silane precursor hydrolyzes in the presence of water and a catalyst (acidic or basic), followed by condensation to form a three-dimensional siloxane (Si-O-Si) network. nih.gov The presence of a templating agent, such as a surfactant or a block copolymer, directs the formation of the porous structure. After the condensation process, the template is removed, typically through calcination or solvent extraction, leaving behind a porous silica matrix. The incorporation of methyl groups from trimethoxy(methyl)silane into the silica framework can enhance the material's stability and modify its adsorption characteristics. For instance, the functionalization of mesoporous materials with organosilanes like 3-glycidoxypropyl-trimethoxysilane has been shown to create anchoring sites for specific applications. gelest.com

Key Research Findings in Mesoporous Material Fabrication:

| Precursor System | Synthesis Method | Key Findings |

| Trimethoxy(methyl)silane and Tetraethoxysilane (TEOS) | Sol-gel with templating agent | Incorporation of methyl groups increases hydrophobicity and can alter pore size distribution. |

| 3-glycidoxypropyl-trimethoxysilane | Post-synthesis grafting | Introduces functional epoxy groups for further chemical modification and enhances anchoring sites. gelest.com |

| 3-mercaptopropyl-trimethoxysilane | Co-condensation or grafting | Creates thiol-functionalized surfaces for heavy metal adsorption or as a platform for further reactions. |

Synthesis of Silica Nanoparticles and Films

Trimethoxy(methyl)silane is a key precursor in the synthesis of silica nanoparticles and the deposition of silica films, largely due to the control it offers over particle size, surface functionality, and film properties. researchgate.netresearchgate.net The underlying chemistry involves the hydrolysis of the methoxy groups to form silanols (Si-OH), which then condense to form siloxane bonds, the building blocks of silica. researchgate.net

The Stöber method is a widely used technique for synthesizing monodisperse silica nanoparticles, and trimethoxy(methyl)silane can be used as a co-precursor with tetraethyl orthosilicate (B98303) (TEOS) to produce functionalized nanoparticles. google.com The methyl groups from trimethoxy(methyl)silane are incorporated into the silica matrix, rendering the nanoparticles more hydrophobic. This surface modification is crucial for improving the dispersion of nanoparticles in organic matrices for applications in composites and coatings. nih.gov The degree of surface modification and the resulting hydrophobicity can be controlled by varying the concentration of the silane. nih.gov

In the context of silica films, trimethoxy(methyl)silane is used to create hydrophobic and protective coatings on various substrates. The sol-gel process, often combined with dip-coating or spin-coating techniques, allows for the deposition of thin and uniform silica films. The presence of the methyl group reduces the surface energy of the film, leading to increased water repellency.

Research Highlights in Silica Nanoparticle and Film Synthesis:

| Application | Precursor(s) | Synthesis Method | Outcome |

| Hydrophobic Silica Nanoparticles | Trimethoxy(methyl)silane, TEOS | Modified Stöber process | Creation of monodisperse, methyl-functionalized nanoparticles with enhanced hydrophobicity. google.com |

| Surface Modified Nanoparticles | Phenyltrimethoxysilane | Surface modification | Improved dispersion stability of silica nanoparticles in organic solvents like N-methyl-2-pyrrolidone. nih.gov |

| Protective Coatings | Trimethoxy(methyl)silane | Sol-gel and dip/spin-coating | Formation of hydrophobic silica films for surface protection. |

| Nanohybrid Materials | Methyltrimethoxysilane (B3422404) (MTMS) or Phenyltrimethoxysilane (PTMS) | Hybridization with epoxy resin | Homogeneous dispersion of surface-modified silica nanoparticles in an epoxy matrix. researchgate.netgoogle.com |

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Applications of Trimethoxy(methyl)silane (or related silanes)

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for depositing thin films with high precision and conformity, which are essential in the fabrication of microelectronics and other advanced devices. Organosilanes, including trimethoxy(methyl)silane and related compounds, are valuable precursors in these processes for the deposition of silicon-based films, such as silicon oxide (SiO2), silicon nitride (SiN), and silicon carbide (SiC).

Precursor Selection and Delivery Systems for Si-based Films

The choice of precursor is critical for the success of CVD and ALD processes. An ideal precursor should have adequate volatility, thermal stability to avoid premature decomposition in the gas phase, and high reactivity on the substrate surface. google.com Trimethoxy(methyl)silane and other alkoxysilanes are often favored due to their lower reactivity compared to chlorosilanes, which can reduce particle formation and halogen contamination in the deposited films.

Partially substituted silanes with methyl or other short alkyl chains are often preferred for ALD because they can circumvent the steric hindrance associated with larger alkylamino groups, leading to more efficient surface reactions. google.com The delivery of these precursors to the reaction chamber is a crucial aspect of process control. For liquid precursors like trimethoxy(methyl)silane, vapor draw systems or bubblers are commonly used, where a carrier gas is passed through the liquid to transport the precursor vapor to the reactor. Solid precursor delivery systems are also available for compounds that are solid at room temperature.

Commonly Used Organosilane Precursors in CVD/ALD:

| Precursor | Film Type | Deposition Technique | Key Characteristics |

| Trimethoxy(methyl)silane | SiO2, SiOC | CVD, ALD | Liquid precursor, provides methyl functionalization. |

| Tetraethoxysilane (TEOS) | SiO2 | CVD, ALD | Widely used liquid precursor for high-quality silica films. |

| Trisilylamine (N(SiH3)3) | SiN | CVD | Used for the deposition of silicon nitride films. |

| Halosilanes (e.g., SiH2Cl2) | Si-based films | CVD | High reactivity but can lead to halogen contamination. |

Film Growth Mechanisms and Process Control in Vapor Deposition

In CVD, the precursor is introduced into a heated reactor, where it thermally decomposes on the substrate surface to form a thin film. The film growth rate is highly dependent on factors such as substrate temperature, precursor flow rate, and pressure.

ALD is a more controlled, self-limiting process where the substrate is sequentially exposed to different precursors. For example, in the ALD of silica, the surface might first be exposed to the silicon precursor (e.g., an organosilane), which reacts with the surface functional groups. Then, the excess precursor and byproducts are purged, followed by the introduction of an oxidant (e.g., water vapor or ozone) to form a monolayer of silica and regenerate the surface for the next cycle. This cyclic process allows for atomic-level control over film thickness and ensures excellent conformality on complex topographies.

The mechanism of film growth from organosilane precursors often involves the reaction of the precursor with surface hydroxyl (-OH) groups. The byproducts of the reaction are then removed, and the process is repeated. Process control in both CVD and ALD is paramount and involves precise regulation of temperature, pressure, precursor flow rates, and exposure times to achieve the desired film properties, such as thickness, composition, and uniformity.

Spectroscopic and Analytical Characterization Techniques for Trimethoxy Methyl Silane Reaction Products and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Siloxane Networks (e.g., 29Si NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of siloxane networks derived from trimethoxy(methyl)silane. It provides detailed information about the local chemical environment of silicon and carbon atoms within the polymer structure.

29Si NMR is particularly powerful for tracking the hydrolysis and condensation reactions. The chemical shifts in 29Si NMR spectra are sensitive to the number of hydroxyl groups and siloxane bridges attached to the silicon atom. Different silicon environments are often designated as Tn species, where 'T' signifies a trifunctional unit (originating from the T-silane, trimethoxy(methyl)silane), and 'n' represents the number of siloxane (Si-O-Si) bonds.

T0: Represents the unreacted monomer, MeSi(OMe)3.

T1: Corresponds to a silicon atom with one siloxane bond, such as MeSi(OMe)2(OSi).

T2: Indicates a silicon atom with two siloxane bonds, forming linear chains, e.g., MeSi(OMe)(OSi)2.

T3: Represents a fully condensed silicon atom with three siloxane bonds, indicating a cross-linking point in the network, MeSi(OSi)3.

The presence and relative abundance of these T-species can be quantified to determine the degree of condensation and branching in the siloxane network. For instance, studies on the hydrolysis and condensation of methyltriethoxysilane, a closely related compound, have utilized 29Si NMR to identify and monitor the evolution of these different silicon environments over time. scispace.com The analysis of aqueous emulsions of methyltriethoxysilane by 29Si NMR revealed the high stability of low molecular weight hydrolysis products like methylsilanetriol (B1219558) [MeSi(OH)3] and its dimer [(OH)2(Me)SiOSi(Me)(OH)2], which were still present after 40 days. scispace.com

13C NMR spectroscopy complements 29Si NMR by providing information on the organic methyl groups and any remaining methoxy (B1213986) groups. researchgate.netresearchgate.net The chemical shifts of the carbon atoms in the Si-CH3 and Si-OCH3 groups can be used to confirm the structure and purity of the starting material and to follow the disappearance of methoxy groups during hydrolysis. researchgate.netresearchgate.net In hybrid materials, where other organic precursors are used alongside trimethoxy(methyl)silane, 13C NMR is essential for characterizing the resulting organic-inorganic framework. researchgate.net For example, solid-state 13C CP/MAS NMR has been used to identify the characteristic peaks of various carbon groups in siloxane-hybrid monoliths, confirming the polymerization of organic groups within the siloxane network. researchgate.net

The combined use of in-situ NMR techniques can provide a rich set of kinetic information on the intermediate species formed during hydrolysis reactions. nih.gov

Table 1: Representative 29Si and 13C NMR Chemical Shifts for Trimethoxy(methyl)silane and its Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 29Si | MeSi (OMe)3 (T0) | ~ -40 to -42 | scispace.com |

| 29Si | MeSi (OH)(OMe)2 | ~ -48 to -50 | scispace.com |

| 29Si | MeSi (OH)2(OMe) | ~ -56 to -58 | scispace.com |

| 29Si | MeSi (OSi)3 (T3) | ~ -65 to -68 | researchgate.net |

| 13C | Si-C H3 | ~ -2 to -8 | researchgate.net |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Silane (B1218182) Systems and Material Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for studying the vibrational modes of molecules and are widely used to monitor the chemical changes occurring during the hydrolysis and condensation of trimethoxy(methyl)silane. researchgate.netdss.go.thnih.gov These methods allow for the identification of specific functional groups and the characterization of the resulting siloxane network.

Key Vibrational Bands:

Si-O-CH3 bonds: The hydrolysis of trimethoxy(methyl)silane can be followed by monitoring the decrease in the intensity of bands associated with the Si-O-CH3 groups.

Si-OH (silanol) groups: The formation of silanol (B1196071) groups (Si-OH) as intermediate species is indicated by the appearance of a broad band in the IR spectrum around 3200-3600 cm-1 (due to hydrogen-bonded O-H stretching) and a sharper band around 910 cm-1 (Si-OH stretching). scispace.comutwente.nl

Si-O-Si (siloxane) bonds: The condensation of silanol groups to form siloxane bridges is characterized by the appearance of a strong and broad absorption band in the region of 1000-1130 cm-1, which is attributed to the asymmetric stretching of the Si-O-Si bonds. researchgate.netcetjournal.it The exact position and shape of this band can provide information about the structure and degree of cross-linking in the siloxane network. researchgate.net

Si-CH3 bonds: The presence of the methyl group attached to the silicon atom is confirmed by characteristic bands, such as the Si-C stretching vibration around 844 cm-1 and C-H stretching vibrations around 2960 cm-1. researchgate.net

FTIR spectroscopy has been employed to study the kinetics of hydrolysis of related alkoxysilanes, showing that the process can be influenced by factors like temperature and the solvent used. researchgate.net For instance, in the study of polymethylsilsesquioxane (PMSSQ) films derived from methyltrimethoxysilane (B3422404), IR spectroscopy was used to investigate the condensation of silanol groups and the structuring of the silicon-oxygen skeleton at different heat-treatment temperatures. researchgate.net Raman spectroscopy can also provide complementary information, particularly for the symmetric vibrations of the Si-O-Si network, and can be used for in-situ monitoring of the reaction kinetics. nih.gov

Table 2: Characteristic Infrared Absorption Bands for Trimethoxy(methyl)silane Hydrolysis and Condensation

| Wavenumber (cm-1) | Assignment | Process | Reference |

|---|---|---|---|

| ~2960, 2840 | C-H stretching in -CH3 and -OCH3 | - | researchgate.net |

| ~1190 | Rocking mode of C-H in Si-O-CH3 | Hydrolysis | csic.es |

| 1000-1130 | Asymmetric Si-O-Si stretching | Condensation | researchgate.netcetjournal.it |

| ~910 | Si-OH stretching | Hydrolysis Intermediate | scispace.com |

| ~844 | Si-C stretching | - | researchgate.net |

Mass Spectrometry (MS) for Oligomer and Polymer Identification in Reaction Mixtures

Mass spectrometry (MS) is a highly sensitive technique used to identify the molecular species present in a reaction mixture and to determine the structure of oligomeric and polymeric products. dss.go.thresearchgate.net For the analysis of trimethoxy(methyl)silane reaction products, both gas chromatography-mass spectrometry (GC-MS) and electrospray ionization-mass spectrometry (ESI-MS) are valuable.

GC-MS is particularly useful for the analysis of volatile and semi-volatile species formed during the initial stages of hydrolysis and condensation. researchgate.net It allows for the separation and identification of monomers, dimers, trimers, and other low-molecular-weight oligomers. researchgate.net Studies using GC-MS have successfully identified a series of molecular species in the reaction mixture of methyltrimethoxysilane (MTMOS), including cyclic trimers and their geometric isomers. researchgate.net The mass spectrum of MTMOS shows a molecular ion of low intensity at m/z 136, with a base peak at m/z 121, corresponding to the loss of a methyl radical. researchgate.net

ESI-MS is well-suited for the analysis of larger, non-volatile oligomers and polymers. researchgate.net This soft ionization technique allows for the analysis of intact macromolecules, often as adducts with ions like Na+, K+, or NH4+. researchgate.net By analyzing the mass distributions, it is possible to determine the degree of polymerization and identify the end-groups of the polymer chains. researchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the polymer ions, providing detailed structural information about the polymer backbone and branching. researchgate.netnih.gov For instance, ESI-MS/MS studies of poly(methoxymethylsiloxane)s have elucidated fragmentation pathways that can be used to characterize the end-groups and polymerization degree of the polymer chains. researchgate.net

Table 3: Key Mass Spectrometry Fragments for Trimethoxy(methyl)silane and its Oligomers

| m/z | Ion | Origin | Reference |

|---|---|---|---|

| 136 | [CH3Si(OCH3)3]+• | Molecular ion of MTMOS | researchgate.net |

| 121 | [Si(OCH3)3]+ | Loss of -CH3 from MTMOS | researchgate.netnih.gov |

| 105 | [CH3Si(OCH3)2]+ | Loss of -OCH3 from MTMOS | researchgate.net |

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Structural Characterization of Derived Materials

X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) are essential techniques for characterizing the structure of materials derived from trimethoxy(methyl)silane at different length scales.

XRD is used to determine the crystalline or amorphous nature of the resulting materials. Polysiloxane networks derived from the sol-gel process are typically amorphous, which is indicated by the presence of broad, diffuse halos in the XRD pattern rather than sharp Bragg peaks. However, XRD can still provide information about the short-range order within the material, such as the average Si-O-Si bond distances and angles. In some cases, XRD is used to confirm the absence of crystalline phases in the final product. For example, XRD patterns of mulch films containing methyltrimethoxysilane-modified components showed broad diffraction peaks characteristic of amorphous structures. acs.org

SAXS is a powerful technique for probing the structure of materials on the nanometer scale (typically 1-100 nm). It is particularly useful for characterizing the porous structure of silica-based materials, such as aerogels and mesoporous silicas, which can be synthesized using trimethoxy(methyl)silane as a precursor or co-precursor. SAXS can provide information about:

The average size and shape of pores and particles.

The pore size distribution.

The specific surface area.

The fractal dimension of the material, which describes its roughness or branching characteristics.

For materials with ordered mesoporous structures, SAXS patterns exhibit distinct correlation peaks that can be indexed to a specific lattice type (e.g., hexagonal, cubic), allowing for the determination of the unit cell parameters.

Chromatographic Methods for Reaction Monitoring and Product Separation (e.g., GC, HPLC)

Chromatographic methods are vital for monitoring the progress of trimethoxy(methyl)silane reactions and for separating the complex mixture of products formed.

Gas Chromatography (GC) is widely used for the quantitative analysis of the starting material and the volatile products formed during the early stages of the reaction. researchgate.netwikipedia.orgresearchgate.net By taking samples from the reaction mixture at different times and analyzing them by GC, it is possible to follow the consumption of trimethoxy(methyl)silane and the formation of methanol (B129727) and various low-molecular-weight siloxane oligomers. researchgate.net The use of a flame ionization detector (FID) allows for accurate quantification. dss.go.thresearchgate.net GC coupled with mass spectrometry (GC-MS) provides a powerful tool for both separation and identification of the reaction components. researchgate.net

High-Performance Liquid Chromatography (HPLC) can be used to separate less volatile and higher molecular weight oligomers and polymers that are not amenable to GC analysis. Different HPLC modes, such as size-exclusion chromatography (SEC) or gel permeation chromatography (GPC), can be employed to determine the molecular weight distribution of the polysiloxane products. Reverse-phase HPLC can be used to separate oligomers based on their polarity. While less common than GC for this specific application in the literature found, HPLC remains a powerful tool for the separation of siloxane oligomers.

The choice of chromatographic method depends on the volatility and molecular weight of the species of interest. Together, these techniques provide a comprehensive picture of the evolution of the reaction mixture over time.

Theoretical and Computational Studies on Trimethoxy Methyl Silane Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the trimethoxy(methyl)silane molecule, such as its electronic structure, which dictates its reactivity. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the energies of different molecular states. stanford.edu

Researchers employ techniques like Hartree-Fock (HF) and post-HF methods to predict molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). For trimethoxy(methyl)silane, calculations reveal a tetrahedral geometry around the silicon atom, often described as sp³ hybridized, with an idealized C₃ᵥ point symmetry. wikipedia.org

Frontier orbital theory and the Fukui function are used to analyze the reactivity of trimethoxy(methyl)silane and its hydrolysis products. ncsu.edu These analyses help identify the most reactive sites on the molecule. For instance, calculations on hydrolysis products of similar alkoxysilanes, like methyltriethoxysilane, show that the shift in frontline orbitals makes the silicon atom more electrophilic and the oxygen atoms more nucleophilic, thereby increasing the molecule's reaction activity. ncsu.edu The reactivity of the silane (B1218182) is heavily influenced by the silyl (B83357) headgroup, which can affect both the reaction kinetics and the solubility of the monomer. escholarship.org

Table 1: Calculated Properties of Trimethoxy(methyl)silane

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₁₂O₃Si | wikipedia.orgnih.gov |

| Molar Mass | 136.22 g/mol | nih.gov |

| Density | 0.955 g/cm³ | wikipedia.org |

| Boiling Point | 102–104 °C | wikipedia.org |

Molecular Dynamics Simulations of Silane Polymerization and Network Formation

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing a detailed view of the polymerization and network formation processes that begin with trimethoxy(methyl)silane precursors. youtube.com These simulations can bridge the gap between quantum mechanical calculations on single molecules and the bulk properties of the resulting polysiloxane materials. stanford.edu

Reactive MD simulations, using force fields like ReaxFF, can model the chemical reactions of hydrolysis and condensation explicitly. escholarship.orgresearchgate.net These simulations track the dynamic formation of siloxane (Si-O-Si) bonds, clusters, and rings over time. escholarship.org Studies on various alkoxysilanes have identified two primary mechanisms for the growth of siloxane networks: the addition of single monomers to a growing chain and the aggregation of pre-formed clusters. escholarship.org

MD simulations have been effectively used to study:

The effect of precursor structure: The steric bulk of the groups attached to the silicon atom, such as the methyl group in trimethoxy(methyl)silane, has been shown to impact reaction rates. escholarship.org

Network formation: Simulations can model the formation of the -Si-O-Si- network structure that results from the condensation of hydrolyzed silane molecules on surfaces or in solution. mdpi.com

Polymer-derived ceramics: MD is used to understand how the microstructure of materials derived from polysiloxane precursors, which are formed from monomers like trimethoxy(methyl)silane, develops during processes like pyrolysis. vt.edu

Interfacial bonding: Simulations can investigate the interaction between silane coupling agents and inorganic surfaces, showing how a network forms and bonds to the substrate. researchgate.net A study on a similar silane, 3-aminopropyltriethoxysilane (B1664141) (3-APTES), showed it alters the fracture process of calcium-silicate-hydrate (CSH) structures, enhancing their properties. mdpi.comnih.gov

Density Functional Theory (DFT) for Understanding Hydrolysis and Condensation Energetics

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms and energetics of the hydrolysis and condensation reactions of alkoxysilanes like trimethoxy(methyl)silane. ncsu.edu DFT offers a favorable balance between computational cost and accuracy for studying systems with many atoms, making it ideal for modeling reaction pathways involving solvent molecules and surfaces. stanford.edu

DFT calculations are used to determine the activation energies for various reaction steps. For example, in the hydrolysis of trimethoxy(methyl)silane, each of the three methoxy (B1213986) groups is replaced by a hydroxyl group. DFT can calculate the energy barriers for each successive hydrolysis step. ncsu.edu Similarly, the subsequent condensation reactions, where silanol (B1196071) groups (Si-OH) react to form siloxane bonds (Si-O-Si) and water, are also modeled. researchgate.net

Key findings from DFT studies on related silane systems include:

Reaction Pathways: DFT combined with transition state theory is used to map the potential energy surface of hydrolysis and condensation reactions. This reveals the most likely reaction mechanisms, including the role of catalysts and solvents. ncsu.edu

Influence of pH: The rates of hydrolysis differ significantly under acidic versus basic conditions. wikipedia.org DFT can be used to model the protonation or deprotonation of silanol intermediates to explain these pH-dependent kinetics.

Cluster Formation: DFT calculations on small clusters of hydrolyzed trimethoxy(methyl)silane provide insights into the structure and vibrational data of the initial oligomers that form during the sol-gel process. researchgate.net

Table 2: Siloxane Structural Units in Polymethylsilsesquioxane (PMSQ) Networks Polymethylsilsesquioxane (PMSQ) is the polymer network formed from the hydrolysis and condensation of trimethoxy(methyl)silane. The "T" notation refers to the trifunctional nature of the precursor.

| Species | Description | Silicon Connectivity |

|---|---|---|

| T⁰ | Monomer unit, unreacted or fully hydrolyzed | R-Si(OH)₃ |

| T¹ | End-group in a chain | R-Si(O-Si)(OH)₂ |

| T² | Linear unit in a chain | R-Si(O-Si)₂(OH) |

| T³ | Fully condensed, cross-link site | R-Si(O-Si)₃ |

(Based on characterization of related siloxane networks) researchgate.netmdpi.com

Predictive Modeling of Material Microstructures and Properties Based on Precursor Structure

A major goal of computational materials science is to predict the final properties of a material based on its initial chemical precursors and processing conditions. arxiv.orgnih.gov For trimethoxy(methyl)silane, this involves linking its molecular structure to the microstructure and performance of the resulting polysiloxane or hybrid material.

Computational approaches for this predictive modeling include:

Structure-Property Relationships: By combining quantum mechanical calculations of the precursor with MD simulations of network formation, researchers can establish relationships between the precursor's chemical structure (e.g., the methyl group in trimethoxy(methyl)silane) and the properties of the resulting polymer, such as network density, mechanical strength, and thermal stability. vt.edumdpi.com For instance, studies on mixed silane systems show that the ratio of precursors like trimethoxy(methyl)silane and tetraethoxysilane directly impacts the hardness and Young's modulus of the final coating. mdpi.com

Machine Learning and Data-Driven Models: Newer approaches utilize machine learning algorithms trained on large datasets from experiments and simulations. nih.gov These models can predict material microstructures by learning the complex relationships between processing parameters (like precursor concentration and temperature) and the resulting morphology. arxiv.org

Multiscale Modeling: To achieve accurate predictions, researchers often use a multiscale modeling approach. stanford.eduyoutube.com Information from quantum mechanics (bond energies, reaction barriers) is used to parameterize force fields for MD simulations. The output of MD simulations (e.g., polymer chain configurations, network topology) can then be fed into continuum models to predict macroscopic properties like mechanical response. stanford.edu This hierarchy allows for the prediction of how the choice of a specific precursor, like trimethoxy(methyl)silane, influences the final material performance. vt.edu

Functionalization and Derivatization Strategies for Tailoring Trimethoxy Methyl Silane Reactivity

Surface Modification Techniques Utilizing Trimethoxy(methyl)silane and its Derivatives

Trimethoxy(methyl)silane (MTMS) is extensively used to alter the surface properties of various materials, most notably to impart hydrophobicity. The non-polar methyl group attached to the silicon atom is key to reducing surface energy. researchgate.net When MTMS is applied to a surface, the methoxy (B1213986) groups hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with hydroxyl groups present on the substrate (like glass, ceramics, or metal oxides) to form a durable, covalent Si-O-Substrate bond. researchgate.net They also self-condense to form a cross-linked polysiloxane layer on the surface. This process effectively creates a low-energy, non-polar interphase that shields the polar surface from interaction with water. gelest.com

The sol-gel process is a common technique for applying these coatings. nbinno.com In this method, MTMS is hydrolyzed in a solution (often an alcohol/water mixture), sometimes with a catalyst, to form a "sol" of reactive oligomers. This sol is then applied to a substrate by methods such as dipping, spraying, or spin-coating. nbinno.comresearchgate.net Subsequent drying and curing completes the condensation process, forming a solid, transparent, and hydrophobic film.

A key application is the creation of hydrophobic coatings. For instance, hydrophilic hollow silica (B1680970) particles can be rendered hydrophobic through surface modification with MTMS. rsc.org This can be achieved via solution-phase methods or a more cost-effective vapor-phase deposition, which is particularly suitable for delicate structures like thin-shelled hollow particles. rsc.org Research has also demonstrated the creation of hydrophobic nanocomposite coatings on glass by combining silica nanoparticles with MTMS. The resulting surface roughness from the nanoparticles, combined with the low surface energy provided by the MTMS, enhances the hydrophobic effect. researchgate.net The choice of silica precursor in these composites can significantly influence the final water repellency.

Table 1: Effect of Silica Source on Water Contact Angle (WCA) of Silica-MTMS Composite Coatings

| Silica Source | MTMS to Silica Mole Ratio | Resulting Water Contact Angle (WCA) | Reference |

| Tetraethyl orthosilicate (B98303) (TEOS) | 0.09 : 0.002 | 132° | researchgate.net |

| Sodium Silicate (B1173343) | 0.09 : 0.002 | ~116° | researchgate.net |

| Rice Husk Ash (converted to Sodium Silicate) | 0.09 : 0.002 | ~116° | researchgate.net |

Grafting and Polymerization onto Substrates via Silane (B1218182) Chemistry

Grafting involves the attachment of polymer chains to a substrate surface, and silane chemistry provides a robust method for achieving this. Using derivatives of trimethoxy(methyl)silane, it is possible to first functionalize a surface and then initiate polymerization from it ("grafting from") or attach pre-synthesized polymers to it ("grafting to"). This enables the creation of composite materials where the properties of the substrate and the polymer are combined.

A prominent example is the surface modification of inorganic fillers for use in polymer composites. Halloysite nanotubes (HNTs), a type of clay mineral, can be functionalized by grafting organosilanes like (3-chloropropyl)trimethoxysilane (CPTMS) onto their surface. semanticscholar.orgmdpi.com The process involves the hydrolysis of the silane's methoxy groups and their subsequent condensation with the aluminol (Al-OH) and silanol (Si-OH) groups on the HNT surface. mdpi.com This functionalization improves the dispersion of the nanotubes in hydrophobic polymer matrices and enhances the interfacial adhesion. semanticscholar.org The efficiency of the grafting process is highly dependent on reaction conditions such as the solvent, temperature, and the molar ratio of reactants. semanticscholar.orgmdpi.com

Melt grafting is another technique used, particularly for modifying thermoplastic polymers like polypropylene (B1209903) (PP). researchgate.net In this process, a silane such as 3-(trimethoxysilyl)propyl methacrylate (B99206) (MPTMS) is grafted onto the PP backbone in an extruder, typically initiated by a free-radical generator like dicumyl peroxide. researchgate.net The resulting silane-grafted polypropylene can then act as a coupling agent in composites, for example, with viscose fibers, improving the mechanical properties of the final material. researchgate.net

Table 2: Grafting Efficiency of Various Silanes onto Halloysite Nanotubes (HNTs)

| Silane Compound | Substrate | Reported Grafting Degree | Reference |

| (3-mercaptopropyl)trimethoxysilane | HNTs | 99.8% | semanticscholar.orgmdpi.com |

| (3-glycidoxypropyl)trimethoxysilane | HNTs | 93.3% | semanticscholar.orgmdpi.com |

| (3-aminopropyl)triethoxysilane | HNTs | 22.4% | semanticscholar.orgmdpi.com |

| (3-chloropropyl)trimethoxysilane | HNTs | High (optimized conditions) | semanticscholar.orgmdpi.com |

Co-condensation with Other Silanes and Metal Alkoxides for Multifunctional Materials

To create materials with a combination of properties that cannot be achieved with a single precursor, trimethoxy(methyl)silane is often co-condensed with other silanes or metal alkoxides. This sol-gel approach allows for the synthesis of hybrid organic-inorganic materials at the molecular level, yielding a synergistic blend of characteristics. mdpi.comnih.gov

A common co-precursor is tetraethyl orthosilicate (TEOS), which is known to improve mechanical properties like hardness and scratch resistance in coatings. mdpi.com When MTMS and TEOS are co-condensed, the TEOS forms a highly cross-linked silica network (Q-species), while the MTMS provides hydrophobicity and flexibility through its methyl group and less-connected network (T-species). mdpi.comnih.gov This strategy has been used to develop multifunctional coatings that are both mechanically resistant and hydrophobic. mdpi.com The co-condensation between MTMS and TEOS has been confirmed by 29Si NMR studies, which show that the two precursors react together to form a single, hybrid network rather than two separate phases. mdpi.com

The properties of these hybrid materials can be finely tuned by adjusting the molar ratio of the precursors. For instance, in hybrid sol-gel coatings based on alkyl-modified nanosilica, superhydrophobicity was achieved by the co-condensation of TEOS and long-chain alkyl trimethoxysilanes. mdpi.com The study found that a superhydrophobic surface with a water contact angle above 150° could be obtained when the alkyl chain of the co-precursor was sufficiently long (more than ten carbons) and the molar ratio of TEOS to the alkylsilane was optimized. mdpi.com Similarly, coatings can be formulated with diethoxydimethylsilane (B1329274) (DEDMS) alongside MTMS and TEOS to further enhance hydrophobicity while maintaining mechanical strength. mdpi.com

Table 3: Properties of Multifunctional Coatings from Co-condensation of Silanes

| Formulation (Precursors) | Key Property | Research Finding | Reference |

| MTMS / TEOS | Mechanical Resistance & Hydrophobicity | The introduction of TEOS increases network rigidity and hardness. Co-condensation is confirmed by 29Si MAS NMR. | mdpi.com |

| MTMS / DEDMS / TEOS | Enhanced Hydrophobicity & Crack-free Coating | The addition of DEDMS, either as a precursor or pre-condensed oil, increases the water contact angle significantly while maintaining a crack-free surface. | mdpi.com |

| TEOS / Alkyl Trimethoxysilane (B1233946) | Superhydrophobicity | A raspberry-like hierarchical morphology yielding superhydrophobic properties (WCA > 150°) is achieved when the alkyl chain length exceeds ten carbons. | mdpi.com |

| MTMS / Colloidal Silica | Abrasion Resistance | Optimal abrasion resistance for coatings on polymer substrates was achieved with a 1:1 weight ratio of MTMS to colloidal silica. | researchgate.net |

Development of Novel Organosilicon Monomers from Trimethoxy(methyl)silane

Trimethoxy(methyl)silane and its derivatives are not only used for direct application in coatings and composites but also serve as fundamental building blocks for synthesizing more complex and novel organosilicon monomers. These monomers can then be polymerized to create polysiloxanes with highly specific and tailored properties.

One synthetic strategy involves using trimethoxy(methyl)silane as a T-chain source in the preparation of specialized polysiloxane resins. For example, methoxy-terminated methylphenyl polysiloxane resins can be synthesized through the reflux reaction of methyltrimethoxysilane (B3422404) with difunctional silanes like diphenyldimethoxysilane and dimethyldimethoxysilane, which act as D-chain sources and end-capping agents.